4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Overview
Description
4-Piperidinol, 4-(4-bromophenyl)-1-methyl-, also known as 4-(4-Bromophenyl)-4-piperidinol, is reported to show potential antioxidant activity. It has been studied for its analgesic effects in mice using a tail immersion assay12.
Synthesis Analysis
The compound has been synthesized and evaluated as a multifactorial agent for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 µM and 0.038 µM, respectively3.Molecular Structure Analysis
The molecular structure of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- can be found in various databases. It has the empirical formula C11H14BrNO and a molecular weight of 256.1445.Chemical Reactions Analysis
The chemical reactions involving 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The compound has a melting point of 167-170 °C (lit.). It is a white to light yellow crystalline powder68.Scientific Research Applications
- Specific Scientific Field : Medical Sciences, specifically Neurology and Pharmacology .
- Summary of the Application : “4-Piperidinol, 4-(4-bromophenyl)-1-methyl-” derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . The compounds have shown promising results in inhibiting acetylcholinesterase (AChE), acting as an antioxidant agent, and inhibiting amyloid beta (Aβ) aggregation .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated through in-vitro and in-silico based studies . The compounds were tested for their activity against acetylcholinesterase (AChE), their antioxidant properties, and their ability to inhibit amyloid beta (Aβ) aggregation .
- Results or Outcomes : Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively . Both compounds also acted as a good antioxidant agent (IC50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (Aβ) (43.25% at 500 μM) .
Safety And Hazards
The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3). Safety measures include wearing protective equipment and ensuring adequate ventilation9.
Future Directions
The compound and its derivatives have shown promise as a treatment for Alzheimer’s disease. In particular, AB11 is a promising multi-target hit that can be optimized further as a successful drug molecule for the treatment of AD10.
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLQVMAOCKIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443186 | |
Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-methylpiperidin-4-ol | |
CAS RN |
139474-25-2 | |
Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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